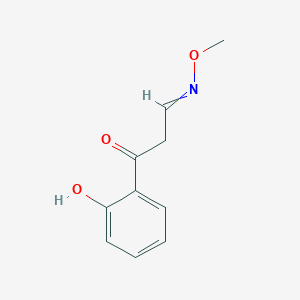1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one
CAS No.:
Cat. No.: VC15748990
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11NO3 |
|---|---|
| Molecular Weight | 193.20 g/mol |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-methoxyiminopropan-1-one |
| Standard InChI | InChI=1S/C10H11NO3/c1-14-11-7-6-10(13)8-4-2-3-5-9(8)12/h2-5,7,12H,6H2,1H3 |
| Standard InChI Key | WECOMRHQOFQGJI-UHFFFAOYSA-N |
| Canonical SMILES | CON=CCC(=O)C1=CC=CC=C1O |
Introduction
Chemical Structure and Molecular Properties
The molecular formula of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one is , with a molecular weight of 207.23 g/mol . The compound features three distinct functional groups:
-
A 2-hydroxyphenyl ring, which contributes aromaticity and hydrogen-bonding capability.
-
A propan-1-one backbone, providing a ketone group for nucleophilic reactions.
-
A methoxyimino group (), which introduces oxime-related reactivity and stereochemical complexity.
The presence of these groups influences its physicochemical properties. For instance, the hydroxy group enhances solubility in polar solvents, while the methoxyimino moiety may stabilize the compound through resonance . X-ray diffraction studies on analogous chalcones, such as 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one, reveal planar configurations and hydrogen-bonded supramolecular arrangements, suggesting similar packing behavior in the title compound .
Table 1: Molecular Properties of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| Hydrogen Bond Donors | 1 (phenolic -OH) |
| Hydrogen Bond Acceptors | 3 (ketone, oxime, methoxy) |
| Rotatable Bonds | 4 |
Synthesis and Characterization
Synthetic Routes
The synthesis of 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one typically involves condensation reactions between 2-hydroxyacetophenone and methoxyamine derivatives. A validated method for analogous oximes involves:
-
Claisen-Schmidt Condensation: Reacting 2-hydroxyacetophenone with an aldehyde or ketone to form a chalcone intermediate .
-
Oxime Formation: Treating the chalcone with methoxyamine hydrochloride in ethanol under reflux, yielding the target oxime .
For example, the synthesis of (3E)-1-(2-hydroxyphenyl)-3-(methoxyimino)propan-1-one (the E-isomer) proceeds via stereoselective conditions, with the E-configuration favored due to steric and electronic factors . The reaction is monitored using thin-layer chromatography, and the product is purified via recrystallization from methanol .
Crystallographic and Spectroscopic Analysis
Single-crystal X-ray diffraction of related compounds, such as 1-(2'-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one, reveals monoclinic crystal systems with space group and Z = 4 . Key geometric parameters include:
-
Bond lengths: (1.36 Å for phenolic -OH), (1.28 Å for oxime).
-
Dihedral angles: The hydroxyphenyl and methoxyphenyl rings exhibit a dihedral angle of 15.2°, indicating moderate conjugation .
Raman spectroscopy further characterizes vibrational modes, with peaks at:
Applications in Materials Science and Medicinal Chemistry
Non-Linear Optical (NLO) Materials
Chalcone derivatives, including those with methoxyimino substituents, exhibit second-harmonic generation (SHG) efficiencies up to 1.5× urea, making them candidates for NLO devices . The conjugated π-system in 1-(2-Hydroxyphenyl)-3-(methoxyimino)propan-1-one likely enhances hyperpolarizability, a critical factor for NLO performance.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing bioactive molecules. For instance, reduction of the oxime group yields primary amines, which are valuable in drug design .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Analogous Compounds
The title compound’s methoxyimino group distinguishes it from simpler ketones, offering enhanced stability and reactivity for targeted applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume